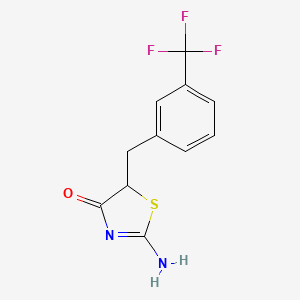

5-(3-(trifluoromethyl)benzyl)-2-aminothiazol-4(5H)-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

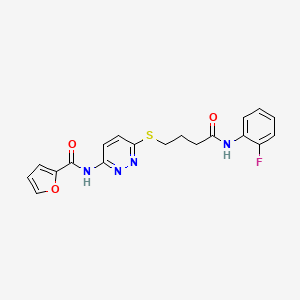

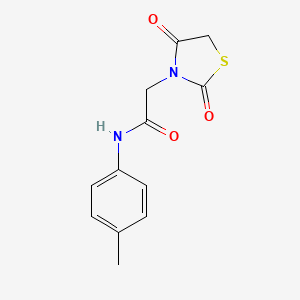

The compound appears to contain a trifluoromethyl group attached to a benzyl group, which is then attached to a 2-aminothiazol-4(5H)-one structure . Trifluoromethyl groups are often used in medicinal chemistry to improve the metabolic stability and lipophilicity of drug candidates .

Molecular Structure Analysis

The molecular structure of this compound would likely be characterized by the presence of a benzene ring substituted with a trifluoromethyl group and a thiazolone ring .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would likely depend on the presence of the trifluoromethyl group and the thiazolone ring. Trifluoromethyl groups are often lipophilic, which could influence the compound’s solubility and partitioning behavior .Applications De Recherche Scientifique

Synthesis of α-Trifluoromethyl α-Amino Acids

Researchers have developed methods for synthesizing α-trifluoromethyl substituted aromatic and heteroaromatic amino acids. These compounds, including variations related to 5-(3-(trifluoromethyl)benzyl)-2-aminothiazol-4(5H)-one, demonstrate significant potential in creating bioactive molecules with enhanced properties due to the incorporation of trifluoromethyl groups (Burger et al., 2006).

Antimicrobial and Antifungal Activities

Compounds synthesized from 5-(3-(trifluoromethyl)benzyl)-2-aminothiazol-4(5H)-one have been evaluated for their antimicrobial activities. Notably, novel derivatives have shown effectiveness against a range of microbial and fungal pathogens, highlighting the potential of these compounds in developing new antimicrobial agents (Al‐Azmi & Mahmoud, 2020).

Catalytic and Synthetic Applications

Research has also focused on the catalytic applications of complexes derived from similar compounds, exploring their use in oxidation reactions and transfer hydrogenation. These studies indicate the utility of these compounds in facilitating chemical transformations, particularly in synthesizing organoselenium and organosulfur ligands for various catalytic processes (Saleem et al., 2013).

Vapochromism and Photophysical Properties

The photophysical properties of pyridinium 5-aminothiazoles, related to the core structure of interest, have been investigated, demonstrating unique vapochromic responses to halogenated solvents. This property is particularly intriguing for the development of materials capable of detecting environmental pollutants or for creating responsive materials (Yamaguchi et al., 2017).

Anticancer Activity

Fluorinated derivatives of benzothiazoles, which share structural motifs with 5-(3-(trifluoromethyl)benzyl)-2-aminothiazol-4(5H)-one, have been synthesized and evaluated for their in vitro biological properties, including anticancer activities. These studies suggest the potential of fluorinated compounds in developing new therapeutic agents (Hutchinson et al., 2001).

Orientations Futures

Propriétés

IUPAC Name |

2-amino-5-[[3-(trifluoromethyl)phenyl]methyl]-1,3-thiazol-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9F3N2OS/c12-11(13,14)7-3-1-2-6(4-7)5-8-9(17)16-10(15)18-8/h1-4,8H,5H2,(H2,15,16,17) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QBMUNWSYJPAZEW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC(=C1)C(F)(F)F)CC2C(=O)N=C(S2)N |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9F3N2OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Imino-5-(3-(trifluoromethyl)benzyl)thiazolidin-4-one | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-((4-methoxy-6-morpholino-1,3,5-triazin-2-yl)methyl)-2-(2-oxobenzo[d]oxazol-3(2H)-yl)acetamide](/img/structure/B2712207.png)

![9-(3-chlorophenyl)-1,3,7-trimethyl-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/structure/B2712213.png)

![N-(2,4-dimethoxyphenyl)-2-((4-oxo-3-propyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-2-yl)thio)acetamide](/img/structure/B2712219.png)

![Methyl 4-[(4-methylphenyl)sulfanyl]-3-nitrobenzenecarboxylate](/img/structure/B2712220.png)

![N-(3,4-dimethoxyphenyl)-3-[(3,4-dimethylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2712223.png)

![7-(2-methylphenyl)-3-[4-(2-oxopyrrolidin-1-yl)benzyl]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2712229.png)